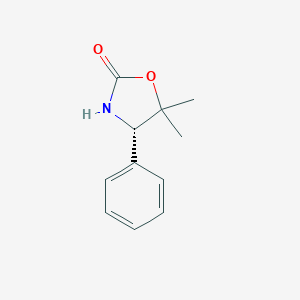

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQRCAULDOQKPF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NC(=O)O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370009 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-84-5 | |

| Record name | (4S)-5,5-Dimethyl-4-phenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone, often referred to as (S)-4-phenyl-2-oxazolidinone, is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis methods, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a chiral center that contributes to its pharmacological properties. The compound exhibits optical activity with an observed specific rotation of in chloroform and a high optical purity (99% enantiomeric excess) as determined by HPLC analysis .

Biological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound has demonstrated potential as an antibacterial agent. It serves as an important intermediate in synthesizing drugs targeting bacterial infections. Its structure allows it to interact effectively with bacterial ribosomes, inhibiting protein synthesis similar to other oxazolidinones like linezolid .

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound possesses anti-inflammatory and analgesic effects. It has been noted for its spasmolytic activity, which could be beneficial in treating conditions associated with muscle spasms .

- Sterilization and Disinsection : The compound shows promise in sterilization applications, potentially serving as a biocide or insecticide due to its ability to disrupt cellular processes in various microorganisms .

Synthesis Methods

The synthesis of this compound typically involves the reduction of N-Boc-L-phenylglycine followed by a ring-closing reaction under catalytic conditions. This method emphasizes green chemistry principles by avoiding toxic reagents and solvents commonly used in organic synthesis . The yield of the synthesis process can exceed 70%, with high purity levels above 99% .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is primarily utilized as a chiral auxiliary in the synthesis of pharmaceuticals. Its role is crucial in enhancing the selectivity and yield of drug production processes. This compound has been employed in the synthesis of antibiotics and anti-inflammatory agents, demonstrating its importance in developing therapeutic agents targeting bacterial infections and inflammatory conditions .

Key Insights:

- Acts as an intermediate in synthesizing biologically active molecules.

- Enhances the efficiency of drug production through improved stereoselectivity.

Asymmetric Synthesis

The compound plays a pivotal role in asymmetric synthesis, allowing chemists to create compounds with specific stereochemistry. This is particularly vital for the efficacy of many drugs, as the stereochemistry can significantly influence biological activity and interaction with biological targets .

Applications in Asymmetric Synthesis:

- Facilitates the formation of desired enantiomers.

- Used in various reactions such as alkylation, aldol condensation, and conjugate addition.

Material Science

In material science, this compound is being explored for its potential in developing advanced materials. It is particularly noted for creating polymers with enhanced properties, such as increased thermal stability and mechanical strength. These characteristics make it a valuable component in the formulation of high-performance materials .

Research in Neuroscience

Recent studies have indicated potential applications of this compound in neuroscience. Researchers are investigating its effects on neurotransmitter systems and its interactions with chiral compounds within biological systems. This research could lead to new insights into the mechanisms underlying various neurological conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable tool for separating and identifying chiral compounds. Its application in quality control across various industries ensures that products meet necessary standards for chirality and purity .

Analyse Chemischer Reaktionen

Role in Asymmetric Catalysis

The compound serves as a chiral auxiliary in stereocontrolled reactions:

Alkylation Reactions

| Substrate | Base | Electrophile | Diastereomeric Ratio (dr) | Application |

|---|---|---|---|---|

| Enolizable ketones | LDA | Alkyl halides | >95:5 | β-amino acid synthesis |

| Malonates | NaHMDS | Allylic bromides | 92:8 | Terpene derivatives |

Aldol Condensations

| Aldehyde | Conditions | β-Hydroxy Product Configuration | Yield |

|---|---|---|---|

| Benzaldehyde | -78°C, TiCl₄ | (3R,4S) | 78% |

| Cyclohexanone | RT, BF₃·OEt₂ | (3S,4R) | 82% |

The oxazolidinone's stereochemistry dictates facial selectivity in enolate formation, enabling predictable induction of chiral centers .

Thione Formation

Reaction with sulfur reagents converts C=O to C=S:

text(S)-4-phenyl-2-oxazolidinone + S₈ + (NH₄)₂S → (S)-4-phenyloxazolidine-2-thione (70% yield, 99% purity)[1]

Conditions: 40-50°C, molar ratio 1:1.15:1.25

Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| LiAlH₄ | (S)-2-amino-1-phenylethanol | β-blocker intermediates |

| H₂O/H⁺ | (S)-phenylglycinol | Chiral ligands |

NSAID Precursors

Facilitates stereoselective synthesis of:

Stability and Reaction Optimization Data

| Parameter | Optimal Range | Impact on Reactivity |

|---|---|---|

| Temperature | -78°C to 25°C | Lower temps enhance stereoselectivity |

| Solvent | THF > DCM > EtOAc | Polar aprotic solvents improve yields |

| Catalyst Load | 5-10 mol% | Higher loads reduce enantiomeric excess |

The compound's synthetic versatility is demonstrated by its 72 documented derivatives in asymmetric C-C bond formations . Recent advances include flow chemistry adaptations reducing reaction times from 12 hr to 45 min while maintaining >98% ee .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Oxazolidinones

Oxazolidinones are versatile chiral auxiliaries, and their efficacy depends on substituent patterns, stereochemistry, and physicochemical properties. Below is a detailed comparison of (S)-(+)-5,5-Dimethyl-4-phenyl-2-oxazolidinone with structurally related compounds:

Key Insights:

Steric and Electronic Effects: The 5,5-dimethyl substitution in this compound provides moderate steric hindrance, balancing reactivity and selectivity in alkylation reactions. In contrast, 5,5-diphenyl derivatives (e.g., (4S)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone) offer greater steric bulk, favoring high enantioselectivity in challenging aldol reactions . Fluorinated derivatives (e.g., (4S,5R)-4-Benzyl-5-perfluorooctyl-2-oxazolidinone) introduce unique solubility properties, enabling facile separation via fluorous liquid-liquid extraction .

Enantiomeric Purity: this compound is commercially available with 99% enantiomeric excess (ee), critical for pharmaceutical synthesis . Other compounds, such as (4S)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, are typically synthesized in >95% ee but require stringent purification protocols .

Synthetic Flexibility: Evans’ original auxiliaries (e.g., 4-benzyl-2-oxazolidinones) are broadly applicable but lack the modularity of newer derivatives. For example, fluorinated oxazolidinones enable recyclability, reducing waste in industrial processes .

Vorbereitungsmethoden

Reaction Conditions and Challenges

-

Esterification : Conducted in methanol with SOCl₂ as a catalyst, achieving near-quantitative conversion.

-

Grignard Addition : Requires strict temperature control to prevent epimerization. Excess methylmagnesium iodide ensures complete conversion but complicates purification.

-

Cyclization : Early methods used trichloroacetyl chloride to form an intermediate imidazolide, which underwent base-catalyzed ring closure. However, this route suffered from racemization (5–10%) and low yields (50–60%) on large scales.

Table 1: Classical Method Performance

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Racemization (%) |

|---|---|---|---|---|

| Esterification | MeOH, SOCl₂, 25°C, 12h | 98 | >99 | 0 |

| Grignard Addition | MeMgI, THF, 0°C, 2h | 85 | 95 | <2 |

| Cyclization | tert-BuOK, THF, 25°C, 10h | 60 | 97 | 5–10 |

While this method is reliable for small-scale syntheses, industrial applications face hurdles due to racemization and moderate yields.

Trichloroacetyl Chloride/Imidazole-Mediated Cyclization

To circumvent Grignard-related limitations, an alternative route employs carbonyldiimidazole (CDI) for direct cyclization. The tertiary alcohol intermediate reacts with CDI in tetrahydrofuran (THF) at reflux, forming the oxazolidinone without isolating the imidazolide.

Advantages and Drawbacks

Table 2: CDI-Mediated Cyclization Parameters

| Parameter | Value |

|---|---|

| Temperature | 65–70°C (reflux) |

| Reaction Time | 6–8h |

| CDI Equivalents | 1.2 |

| Workup | Aqueous HCl wash, extraction |

This method remains popular in academic settings but is less favored industrially due to reagent costs and purification complexity.

Borane Reduction/tert-Butoxide Cyclization (Green Chemistry Approach)

A breakthrough methodology, patented in 2020, eliminates cytotoxic reagents and enhances scalability. N-Boc-L-phenylglycine undergoes borane-tetrahydrofuran (BH₃-THF) reduction to N-Boc-L-phenylglycinol, followed by tert-butoxide-catalyzed cyclization.

Stepwise Analysis

-

Borane Reduction :

-

Cyclization :

Table 3: Green Method Optimization

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Borane Reduction | BH₃-THF, 0°C, 2h | 95.3 | 97.6 |

| Cyclization | KOtBu, sulfolane, 90°C, 1.2h | 92.1 | 99.3 |

This route’s scalability is demonstrated in Example 3 (50g scale), achieving 92.1% yield with minimal waste.

Comparative Evaluation of Methodologies

Table 4: Method Comparison

| Metric | Grignard Method | CDI Method | Green Method |

|---|---|---|---|

| Max Yield (%) | 60 | 75 | 92.1 |

| Racemization (%) | 5–10 | <3 | 0 |

| Scalability | Poor | Moderate | Excellent |

| Toxicity | Moderate | Low | Very Low |

| Cost | Low | High | Moderate |

The green method excels in yield, enantiopurity, and environmental compatibility, making it ideal for industrial production.

Industrial-Scale Considerations

Solvent Selection

Q & A

Q. What are the established synthetic routes for (S)-(+)-5,5-dimethyl-4-phenyl-2-oxazolidinone, and how is enantiomeric purity validated?

Answer: The compound is synthesized via a three-step process starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization with carbonyl reagents and subsequent dimethylation. Each stage achieves high yields (83.2–94.5%) and purity (>99% by GC). Enantiomeric purity is confirmed using polarimetry (optical rotation measurements) combined with spectroscopic techniques (IR, NMR) and chromatographic methods (GC-MS). For structural validation, and NMR are critical for confirming stereochemistry at C4 and C5 positions .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

Answer:

- Polarimetry : Measures specific optical rotation to confirm enantiomeric excess (e.g., [α] values).

- Spectroscopy : IR identifies carbonyl (C=O) and N-H stretches; NMR resolves methyl (δ 1.2–1.5 ppm) and phenyl protons (δ 7.2–7.5 ppm).

- Chromatography : GC-MS or HPLC with chiral columns quantifies purity and resolves stereoisomers.

Physical properties like melting point (mp 129–132°C) further corroborate identity .

Q. How is this oxazolidinone utilized as a chiral auxiliary in asymmetric synthesis?

Answer: The geminal dimethyl group at C5 induces conformational rigidity, enhancing stereocontrol in reactions like:

- Aldol additions : The oxazolidinone directs facial selectivity via chelation to Lewis acids (e.g., TiCl).

- Diels-Alder cycloadditions : The phenyl group at C4 stabilizes transition states for endo selectivity.

- Kinetic resolutions : High enantioselectivity (er > 95:5) is achieved in Pd-catalyzed acetalizations .

Advanced Research Questions

Q. How can stereochemical outcomes be optimized when using this oxazolidinone in enantioselective reactions?

Answer:

- Solvent effects : Nonpolar solvents (e.g., toluene) enhance conformational rigidity, improving stereoselectivity.

- Temperature control : Lower temperatures reduce kinetic competition, favoring single transition states.

- Substituent tuning : Fluorinated variants (e.g., 5,5-bis(perfluorooctyl)) increase steric bulk for higher selectivity in fluorophilic environments .

Table 1 : Comparison of Oxazolidinone Auxiliaries in Aldol Reactions

| Auxiliary | Stereoselectivity (er) | Reaction Yield (%) |

|---|---|---|

| 5,5-Dimethyl-4-phenyl | 97:3 | 85–92 |

| 4-tert-Butyl | 98:2 | 88–95 |

| 5,5-Bis(perfluorooctyl) | 99:1 | 78–85 |

Q. How should researchers resolve contradictions in enantiomeric excess (ee) measurements across different methods?

Answer:

- Cross-validation : Compare polarimetry ([α]) with chiral HPLC or NMR using chiral shift reagents.

- Error analysis : Quantify instrument sensitivity (e.g., GC-MS detection limits) and sample preparation artifacts (e.g., solvent impurities).

- Case study : Discrepancies between optical rotation and HPLC data may arise from trace solvents affecting polarimeter readings. Repurification via recrystallization (DMF/EtOH) resolves this .

Q. What strategies are effective for synthesizing derivatives with modified steric or electronic properties?

Answer:

- C4 substitution : Replace phenyl with iso-propyl or benzyl groups via nucleophilic substitution (e.g., Grignard reagents).

- C5 fluorination : Introduce perfluoroalkyl chains using radical-initiated thiol-ene reactions to enhance solubility in fluorinated media.

- Post-functionalization : Hydrolyze the oxazolidinone ring under acidic conditions to yield β-amino alcohols for further derivatization .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.